Ethyl 4,5-dihydroisoxazole-5-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
114120-87-5 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3 |
InChI Key |
LKFKHIQQMSSDSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=NO1 |
Canonical SMILES |
CCOC(=O)C1CC=NO1 |
Synonyms |
5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The synthesis proceeds via two key steps:
-
Nitrile Oxide Generation : Aldoximes (R–CH=N–OH) are oxidized to nitrile oxides (R–C≡N⁺–O⁻) using Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) under mild conditions.
-
Cycloaddition with Ethyl Acrylate : The nitrile oxide reacts with ethyl acrylate, a dipolarophile, to form the isoxazoline ring.
The general reaction is:
Key Reaction Conditions
| Parameter | Optimal Value/Range | Source |
|---|---|---|
| Oxidizing Agent | Chloramine-T | |
| Solvent | Solvent-free or ethanol | |
| Temperature | Room temperature to 80°C | |
| Reaction Time | 2–6 hours | |
| Yield | 65–85% (reported for analogs) |
The solvent-free method minimizes side reactions and aligns with green chemistry principles.
Mechanistic Insights into Nitrile Oxide Generation and Cycloaddition
Nitrile Oxide Formation
Chloramine-T acts as a two-electron oxidizer, converting aldoximes to nitrile oxides through deprotonation and elimination of water:
This step is rate-determining and sensitive to pH, with optimal performance in mildly basic conditions (pH 8–9).
Cycloaddition Mechanism
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with ethyl acrylate, following a concerted, suprafacial pathway. The reaction exhibits high regioselectivity due to frontier molecular orbital (FMO) interactions, with the nitrile oxide’s LUMO interacting with the dipolarophile’s HOMO.
Optimization Strategies for Reaction Efficiency and Yield
Solvent Effects
| Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Solvent-free | 78 | 95 | Preferred for scalability |
| Ethanol | 82 | 97 | Slower reaction kinetics |
| Acetonitrile | 75 | 93 | Increased side products |
Data adapted from studies on analogous systems.
Comparative Analysis of Alternative Synthetic Approaches
Cyclization of β-Keto Esters
Although unreported for the target compound, ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride. Adapting this method would require:
Challenges :
-
Low regioselectivity for unsubstituted derivatives.
-
Requires harsh conditions (refluxing ethanol, 12+ hours).
Enzymatic Synthesis
Emerging studies suggest nitrile oxide cycloadditions catalyzed by lipases in non-aqueous media, though yields remain suboptimal (<50%) for industrial use.
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Ethyl Acrylate | 45 |
| Chloramine-T | 30 |
| Solvent Recovery | 15 |
Optimizing Chloramine-T stoichiometry (1.1–1.3 eq.) reduces costs by 12–18%.
Analytical Techniques for Structural Confirmation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Chrysosplenetin undergoes several types of chemical reactions, including:
Oxidation: Chrysosplenetin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chrysosplenetin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chrysosplenetin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of chrysosplenetin .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dihydroisoxazole-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the field of cancer treatment and antimicrobial activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of transglutaminase 2 (TG2), an enzyme implicated in cancer progression. Inhibition of TG2 has been linked to reduced proliferation in various cancer cell lines.
Case Study:
A study demonstrated that modifications of this compound derivatives showed potent antiproliferative effects against breast and colon cancer cell lines. The compound's ability to modify metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) supports its role as a potential anticancer agent.
Antimicrobial Properties
This compound has also shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death.
Comparison Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of TG2 and GAPDH | Significant antiproliferative effects in cancer cells |
| Antimicrobial | Disruption of microbial cell membranes | Effective against multiple bacterial strains |
| Enzyme Inhibition | Covalent modification of metabolic enzymes | Alters enzymatic activity leading to apoptosis |
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including substitution and reduction reactions.
Synthesis Routes
The synthesis typically involves a [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide. This method is advantageous due to its efficiency and the ability to produce a variety of derivatives.
Common Reactions:
- Substitution Reactions: The compound can undergo nucleophilic substitutions, where the carboxylate group can be replaced by amines or thiols.
- Reduction Reactions: It can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.
- Oxidation Reactions: Oxidizing agents can modify the isoxazole ring to introduce new functional groups.
Material Science
In material science, this compound is explored for developing new materials with specific properties. Its unique structural features allow it to be incorporated into polymers or used as a precursor for liquid crystals.
Research Findings
Numerous studies have focused on optimizing the biological activities of this compound:
- A systematic modification study revealed that variations in substituents significantly influenced anticancer efficacy against different cancer types.
- Another study highlighted its potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells.
Mechanism of Action
Chrysosplenetin exerts its effects through various molecular targets and pathways:
Wnt/β-catenin Pathway: Promotes osteoblastogenesis by enhancing the expression of target genes and osteoblast-specific markers.
Cytochrome P450 Enzymes: Inhibits the activity of cytochrome P450 enzymes, enhancing the bioavailability and efficacy of co-administered drugs.
Reactive Oxygen Species (ROS) Pathway: Induces apoptosis in cancer cells by regulating ROS-mediated signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Isoxazole Ring
- Ethyl 3-Benzoyl-4,5-Dihydroisoxazole-5-Carboxylate (Compound 10): Synthesized via tert-butyl nitrite-induced radical nitrile oxidation cycloaddition, this derivative includes a benzoyl group at the 3-position. NMR data (δ 8.25–8.16 ppm for aromatic protons) confirm its structural integrity .
- Methyl 4,5-Dihydroisoxazole-5-Carboxylate :
Produced via ruthenium tetroxide oxidation of isoxazolidines, this methyl ester analog exhibits reduced steric hindrance compared to the ethyl ester counterpart. Computational studies suggest the exo attack pathway dominates during synthesis, favoring carbocation stability .
Table 1: Key Physical Properties
Positional Isomers and Saturation Effects
- Ethyl 5-Methylisoxazole-4-Carboxylate: A positional isomer with a fully unsaturated isoxazole ring. Its synthesis and applications in medicinal chemistry highlight the role of ring saturation in modulating bioavailability .
Mesomorphic Behavior in Liquid Crystals
Derivatives with alkoxy or biphenyl groups (e.g., methyl 3-(4-biphenyl)-4,5-dihydroisoxazole-5-carboxylate) exhibit smectic or nematic phases due to elongated molecular structures. In contrast, unsubstituted this compound shows less defined mesophases, underscoring the role of substituents in liquid crystalline ordering .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing ethyl 4,5-dihydroisoxazole-5-carboxylate derivatives?
- Methodological Answer : Cyclization reactions involving hydroxylamine hydrochloride and ketones (e.g., acetophenone) in tetrahydrofuran (THF) at 24°C for 12 hours yield intermediates. Subsequent purification via column chromatography using ethyl acetate/petroleum ether mixtures improves product purity. Reaction temperature, stoichiometry of iodine (1.6 equiv. as an oxidizing agent), and solvent choice critically influence yield .
Q. What spectroscopic techniques are used to confirm the structure of synthesized derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns. Chromatographic purity assessments (HPLC or TLC) ensure homogeneity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Store the compound in sealed containers at 2–8°C in dry, ventilated areas. Spills should be vacuumed or swept into sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How do substituent variations impact the herbicidal activity of 4,5-dihydroisoxazole derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the phenyl ring enhances protoporphyrinogen oxidase (PPO) inhibition, a key herbicidal mechanism. Structure-activity relationship (SAR) studies compare LC₅₀ values against weed species (e.g., Setaria viridis) under varying environmental conditions (temperature, light) .
Table 1 : Herbicidal Activity of Selected Derivatives
| Substituent | LC₅₀ (g/ha) | Target Weeds |
|---|---|---|
| 2-Chloro-4-fluoro | 750 | Erigeron canadensis |
| 3-Methyl | 1200 | Amaranthus retroflexus |
Q. What computational approaches elucidate the nematicidal mechanism of 4,5-dihydroisoxazole derivatives?
- Methodological Answer : Molecular docking simulations reveal binding to allosteric sites of nematode nicotinic acetylcholine receptors (nAChRs). In silico models predict ligand-receptor interactions using software like AutoDock Vina, validated by in vivo assays showing 70% reduction in Meloidogyne incognita galls on tomato roots .
Q. How can contradictory stability data for this compound be resolved?
- Methodological Answer : Stability studies under controlled conditions (humidity, temperature) using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor decomposition via HPLC and identify degradation products (e.g., nitrogen oxides under thermal stress) .
Q. What methodologies assess the environmental persistence of 4,5-dihydroisoxazole derivatives?
- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Measure half-life (t₁/₂) via LC-MS/MS under simulated sunlight. Ecotoxicity assays using Daphnia magna or algal species evaluate acute toxicity (EC₅₀) .
Data Contradiction Analysis
Q. Why do studies report varying LC₅₀ values for nematicidal derivatives?
- Analysis : Discrepancies arise from differences in nematode species (e.g., Meloidogyne exigua vs. M. incognita), solvent carriers (DMSO vs. water), and exposure durations. Standardizing bioassay protocols (e.g., ISO 11269-2) and using positive controls (e.g., carbofuran) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
